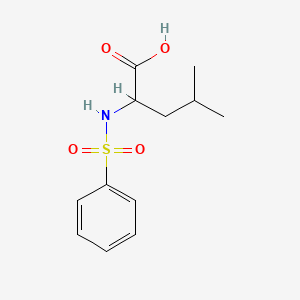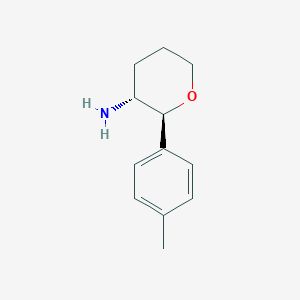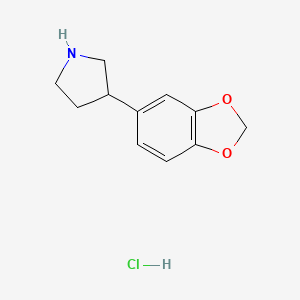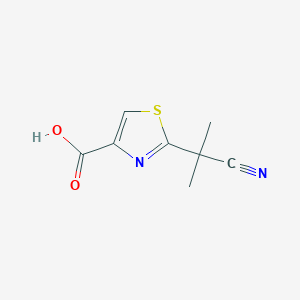
2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid
説明
2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid (CTC) is a heterocyclic organic compound that has been widely studied for its potential applications in the field of medicinal chemistry. CTC belongs to the class of thiazole derivatives that have been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
作用機序
The mechanism of action of 2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer progression. 2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid has been found to inhibit the activity of COX-2, an enzyme that plays a key role in the production of inflammatory prostaglandins. 2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid has also been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid has been found to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and to reduce the levels of reactive oxygen species (ROS) in cells. 2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid has also been found to induce apoptosis in cancer cells and to inhibit the growth of tumors. In addition, 2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid has been found to exhibit anti-microbial properties by inhibiting the growth of certain bacteria and fungi.
実験室実験の利点と制限
One of the main advantages of 2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid is its wide range of biological activities, which makes it a promising candidate for the development of new drugs. 2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid is also relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of 2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid is its low solubility in water, which can make it difficult to use in certain experiments. In addition, the mechanism of action of 2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid is not fully understood, which can make it difficult to optimize its use in certain applications.
将来の方向性
There are several future directions for the study of 2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid. One area of research is the development of new derivatives of 2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid that exhibit improved solubility and bioavailability. Another area of research is the identification of new targets for 2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid, such as enzymes and signaling pathways that are involved in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Finally, the development of new methods for the synthesis of 2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid and its derivatives could lead to the discovery of new drugs with improved properties.
科学的研究の応用
2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory properties by inhibiting the production of inflammatory cytokines, such as TNF-α and IL-6. 2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid has also been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting the growth of tumors.
特性
IUPAC Name |
2-(2-cyanopropan-2-yl)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c1-8(2,4-9)7-10-5(3-13-7)6(11)12/h3H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMYCNXTKXGUTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=NC(=CS1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Cyano-1-methylethyl)-1,3-thiazole-4-carboxylic acid | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

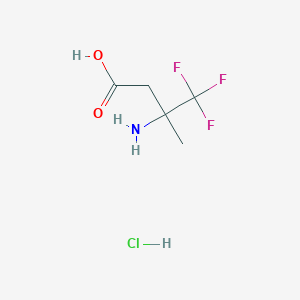

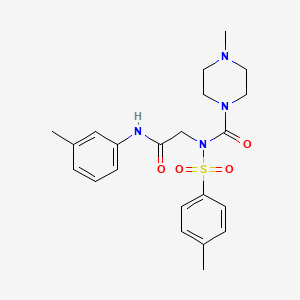

![4,5-Dimethyl-2-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2512575.png)
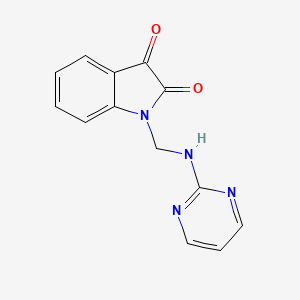
![2-[6-(4-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-thiophen-2-ylethanone](/img/structure/B2512578.png)
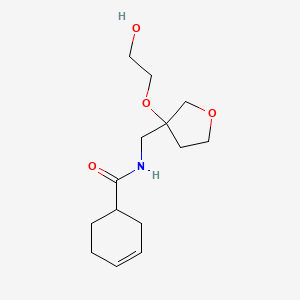
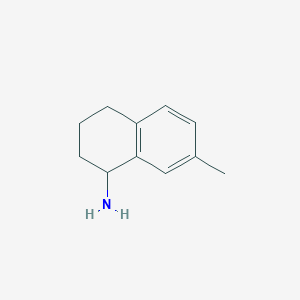
![4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methoxy]benzaldehyde](/img/structure/B2512583.png)
